molecular formula C12H12N2O4 B1519172 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1087784-73-3

2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B1519172
CAS No.: 1087784-73-3
M. Wt: 248.23 g/mol
InChI Key: UNERYBQIKWLTTN-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline derivatives family This compound features a quinazoline core with various substituents, including a propan-2-yl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and modification.

Biology: Biologically, quinazoline derivatives have shown promise in various therapeutic areas. They have been studied for their potential antitumor, antimicrobial, and anti-inflammatory properties.

Medicine: In medicine, derivatives of this compound have been explored for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Ongoing research aims to develop new drugs based on this scaffold.

Industry: In industry, this compound and its derivatives may find applications in the development of new materials, such as polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • Quinazoline: The parent compound without substituents.

  • 2,4-Dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: The compound .

  • 2,4-Dioxo-3-(butan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: A similar compound with a butan-2-yl group instead of propan-2-yl.

Uniqueness: The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical properties. The presence of the propan-2-yl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

IUPAC Name

2,4-dioxo-3-propan-2-yl-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-6(2)14-10(15)8-4-3-7(11(16)17)5-9(8)13-12(14)18/h3-6H,1-2H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNERYBQIKWLTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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